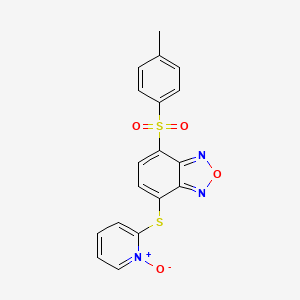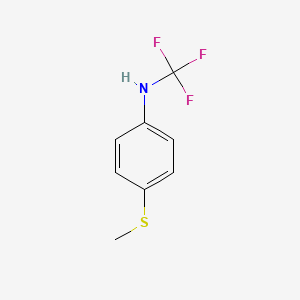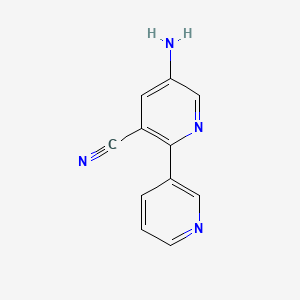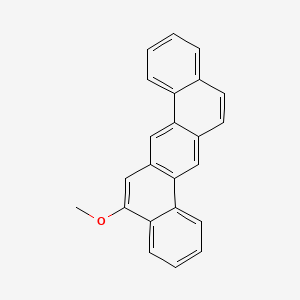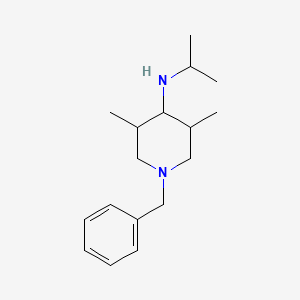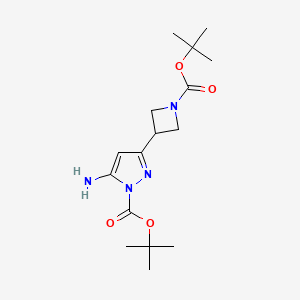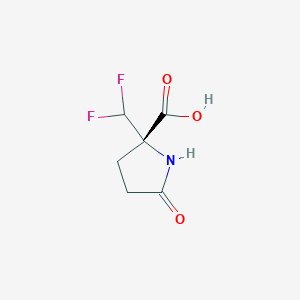
4-(Aminomethylene)benzofuran-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Benzofuranone, 4-(aminomethylene)- is a heterocyclic organic compound with a benzofuranone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Benzofuranone, 4-(aminomethylene)- typically involves the condensation of benzofuranone derivatives with aminomethylene precursors. One common method involves the reaction of benzofuranone with aminomethylene derivatives under mild conditions, often using a catalyst to facilitate the reaction . The reaction is usually carried out in an organic solvent such as acetonitrile or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
5(4H)-Benzofuranone, 4-(aminomethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuranone oxides, while reduction can produce aminomethylene derivatives .
Scientific Research Applications
5(4H)-Benzofuranone, 4-(aminomethylene)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5(4H)-Benzofuranone, 4-(aminomethylene)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Aminomethylene-2,4-thiazolidinedione: This compound shares a similar aminomethylene group and has comparable chemical properties.
2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione: Another aminomethylene derivative with distinct biological activities.
Uniqueness
5(4H)-Benzofuranone, 4-(aminomethylene)- is unique due to its benzofuranone core, which imparts specific chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-methanimidoyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C9H7NO2/c10-5-7-6-3-4-12-9(6)2-1-8(7)11/h1-5,10-11H |
InChI Key |
IAKLFOICPMYECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1O)C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)

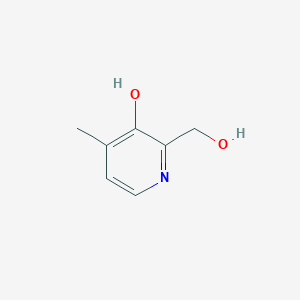
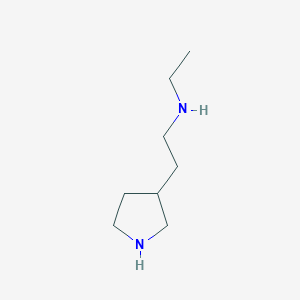
![1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine](/img/structure/B13953835.png)
![3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953837.png)
